4-Bromo-2-(methoxyimino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(methoxyimino)butanoic acid is an organic compound with the molecular formula C5H8BrNO3. This compound is characterized by the presence of a bromine atom, a methoxyimino group, and a butanoic acid backbone. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(methoxyimino)butanoic acid typically involves the bromination of 2-(methoxyimino)butanoic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-(methoxyimino)butanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the methoxyimino group can yield the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 4-substituted derivatives.
Oxidation: Formation of 4-bromo-2-oxo derivatives.
Reduction: Formation of 2-amino-4-bromobutanoic acid.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(methoxyimino)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(methoxyimino)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methoxyimino group play crucial roles in binding to active sites, leading to inhibition or activation of biological pathways. The compound may also undergo metabolic transformations, contributing to its overall biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-2-(methoxyimino)acetic acid
- 4-Chloro-2-(methoxyimino)butanoic acid
- 4-Bromo-2-(hydroxyimino)butanoic acid
Uniqueness
4-Bromo-2-(methoxyimino)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Eigenschaften
CAS-Nummer |
850794-88-6 |
---|---|
Molekularformel |
C5H8BrNO3 |
Molekulargewicht |
210.03 g/mol |
IUPAC-Name |
4-bromo-2-methoxyiminobutanoic acid |
InChI |
InChI=1S/C5H8BrNO3/c1-10-7-4(2-3-6)5(8)9/h2-3H2,1H3,(H,8,9) |
InChI-Schlüssel |
WZOJQLMKSBIBPN-UHFFFAOYSA-N |
Kanonische SMILES |
CON=C(CCBr)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.